N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic compound featuring a benzimidazole moiety linked via an ethyl group to a propanamide backbone, which is further substituted with a 1,3-dioxo-isoindole group. The compound’s synthesis likely involves amide coupling strategies, such as DCC-mediated reactions or PyBOP activation, as inferred from analogous procedures in the literature .
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4O3/c25-18(21-11-9-17-22-15-7-3-4-8-16(15)23-17)10-12-24-19(26)13-5-1-2-6-14(13)20(24)27/h1-8H,9-12H2,(H,21,25)(H,22,23) |
InChI Key |
OXDMIFWAZQTDLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and isoindole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acids, bases, and solvents like methanol and dichloromethane. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The isoindole moiety may also contribute to the compound’s overall activity by interacting with different molecular targets.
Comparison with Similar Compounds
Target Compound
- Core Structure : Benzimidazole-ethyl + isoindole dioxo propanamide.
- Key Substituents : The ethyl spacer bridges the benzimidazole and the isoindole dioxo group, enabling conformational flexibility.
- Synthesis: Likely involves coupling a benzimidazole-ethylamine derivative with a 3-(1,3-dioxo-isoindol-2-yl)propanoic acid precursor using carbodiimide-based reagents (e.g., DCC) .
Analogous Compounds
Antimicrobial Benzimidazole Derivatives ()
- Example : 3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1).
- Core Structure : Benzimidazole-thioacetamido + dinitrophenyl.
- Key Differences : Replaces the isoindole dioxo group with a dinitrophenyl moiety and introduces a thioether linkage.
- Activity : Exhibits antimicrobial properties due to the electron-withdrawing nitro groups enhancing target binding .
Isoindole Dioxo Derivatives ()
- Examples : C1–C6 (e.g., (1,3-dioxo-isoindol-2-yl)methyl nitrate).
- Core Structure : Isoindole dioxo + nitrate/sulfonamide groups.
- Key Differences : Lack benzimidazole; instead, nitrooxy or sulfonamide groups are appended.
- Activity: Lower genotoxicity compared to hydroxyurea (HU), suggesting the isoindole dioxo scaffold contributes to reduced DNA damage .
Boc-Protected Benzimidazole Propanamide ()
- Example: N-[2-(Boc-amino)ethyl]-3-(5-methoxy-1H-benzimidazol-2-yl)propanamide.
- Core Structure: Boc-aminoethyl + methoxy benzimidazole.
- Key Differences : Incorporates a methoxy group on benzimidazole and a Boc-protected amine, altering solubility and stability.
- Synthesis : Uses PyBOP-mediated coupling in DMF/DCM .
Target Compound
- Hypothesized Activity: Potential anticancer/antimicrobial effects from the benzimidazole core, combined with improved safety from the isoindole dioxo group.
- Supporting Evidence: Isoindole dioxo derivatives (C1–C6) show low genotoxicity (MNRET < 6/1,000 cells vs. HU’s 33.7/1,000 cells at 100 mg/kg) , while benzimidazole-thioacetamido analogs (e.g., W1) demonstrate antimicrobial efficacy .
Comparative Data Table
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound that integrates significant structural features known for their biological activity. The compound combines a benzimidazole moiety with a propanamide functional group and an isoindole derivative , specifically featuring a 1,3-dioxo structure. This unique architecture suggests potential interactions with various biological systems, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O3 |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxoisoindol-2-yl)propanamide |
| InChI | InChI=1S/C20H18N4O3/c25... |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The benzimidazole moiety has been shown to modulate enzyme activity and receptor interactions, potentially leading to various therapeutic effects. The isoindole moiety may enhance these interactions by providing additional binding sites or influencing the compound's overall conformation.
1. Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits anti-inflammatory and analgesic effects. It may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the synthesis of pro-inflammatory mediators.
2. Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may disrupt viral replication processes by targeting viral enzymes or host cell pathways essential for viral life cycles .
3. Antimicrobial Effects
Similar compounds within the benzimidazole family have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. This suggests that this compound could possess similar properties, warranting further investigation into its efficacy against specific microbial strains .
Case Studies and Research Findings
Several studies have focused on the biological activities of benzimidazole derivatives, highlighting their potential as therapeutic agents:
Study 1: Benzimidazole Derivatives Against Trypanosomatid Parasites
A study evaluated a series of benzimidazole derivatives for their activity against Trypanosoma cruzi and Leishmania spp., showing IC50 values below 5 µM for several compounds. These findings suggest that structural modifications can enhance selectivity and potency against these pathogens .
Study 2: Structure–Activity Relationship (SAR)
Research has established a strong correlation between structural features of benzimidazole derivatives and their biological activities. Modifications at specific positions on the benzimidazole core have led to compounds with improved antibacterial and antifungal properties compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
